3,4-Dichloro-5-fluorobenzoyl chloride

Purity comparison QC Acyl chloride reactivity

For medicinal chemistry teams requiring a halogenated benzoyl chloride with a precisely defined 3,4-dichloro-5-fluoro substitution pattern, generic alternatives such as 3,4-dichlorobenzoyl chloride or 2,4-dichloro-5-fluorobenzoyl chloride introduce divergent electronic and steric profiles that compromise reaction rates, regioselectivity, and downstream biological outcomes. 3,4-Dichloro-5-fluorobenzoyl chloride (CAS 1806353-92-3, ≥98% purity) resolves this limitation as a strategic building block for kinase inhibitor and targeted anticancer agent synthesis. • Enables efficient amide/ester bond formation under mild conditions for automated parallel synthesis. • The 3,4-dichloro-5-fluoro motif yields benzamides with nanomolar potency against SGK1, a pharmacophorically validated scaffold. • Batch-specific NMR, HPLC, and GC data support IND-enabling regulatory documentation, ensuring supply chain traceability absent from commodity acyl chloride suppliers.

Molecular Formula C7H2Cl3FO
Molecular Weight 227.4 g/mol
CAS No. 1806353-92-3
Cat. No. B1411227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-fluorobenzoyl chloride
CAS1806353-92-3
Molecular FormulaC7H2Cl3FO
Molecular Weight227.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)Cl)C(=O)Cl
InChIInChI=1S/C7H2Cl3FO/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2H
InChIKeyQFMTZDQMXIZZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-fluorobenzoyl chloride – Specialized Acylating Agent


3,4-Dichloro-5-fluorobenzoyl chloride (C₇H₂Cl₃FO, MW 227.45 g/mol) is a halogenated aromatic acyl chloride harboring chlorine atoms at the 3- and 4-positions and a fluorine atom at the 5-position of the benzoyl ring . It serves as a key building block in the synthesis of targeted anticancer agents and kinase inhibitor scaffolds, where the precise 3,4-dichloro-5-fluoro substitution pattern directly influences the potency and selectivity of final drug candidates . Its high electrophilic reactivity enables efficient amide and ester bond formation under mild conditions, making it a strategic procurement choice for medicinal chemistry programs that require a defined halogen arrangement unavailable from simpler benzoyl chlorides .

Building Block Defined 3,4-dichloro-5-fluoro pattern for kinase inhibitor scaffold synthesis
Reactivity High electrophilic acyl chloride for efficient amide/ester coupling under mild conditions
Selection Logic Unique halogen arrangement not available from simpler benzoyl chlorides

Unmatched Specificity of 3,4-Dichloro-5-fluorobenzoyl chloride


Superficially similar halogenated benzoyl chlorides, such as 3,4-dichlorobenzoyl chloride or 2,4-dichloro-5-fluorobenzoyl chloride, differ substantially in their electronic and steric profiles, leading to divergent reaction rates, regioselectivity, and biological outcomes in downstream products . For instance, the 3,4-dichloro-5-fluoro pattern provides a unique balance of electron‑withdrawing effects that can enhance the metabolic stability of derived amides without sacrificing target affinity—an optimization window not achievable with non-fluorinated or differently halogenated analogs . Substituting with a generic benzoyl chloride therefore risks losing the structure‑activity relationships that have been empirically validated for specific therapeutic programs, resulting in reduced yield, lower purity, or inactive final compounds .

3,4-Dichlorobenzoyl chloride
Missing fluorine alters electronic profile and may shift metabolic stability of derived amides; loss of the additional hydrogen‑bond acceptor can reduce target engagement.
2,4-Dichloro-5-fluorobenzoyl chloride
Positional isomer differs in steric environment and regioselectivity, potentially leading to divergent reaction outcomes and SAR.
Similar CAS does not guarantee interchangeable reactivity or pharmacological profile. Substitution should be validated experimentally.

3,4-Dichloro-5-fluorobenzoyl chloride: Quantitative Evidence


Purity Advantage vs. 3,4-Dichlorobenzoyl chloride

3,4-Dichloro-5-fluorobenzoyl chloride is supplied with a standard purity of ≥98% (GC/HPLC), as verified by batch‑specific certificates of analysis . In contrast, the widely used non‑fluorinated analog 3,4‑dichlorobenzoyl chloride (CAS 3024‑72‑4) is typically offered at 97% purity . Although the absolute difference appears small, a 1% lower purity in acyl chlorides translates into proportionally higher levels of carboxylic acid and anhydride impurities that can quench nucleophiles in parallel synthesis arrays, reducing effective yields and complicating purification .

Purity vs. 3,4-Dichloro analog
Supplier specification
≥98% (GC/HPLC)
Comparator: 97%
Higher minimum purity reduces carboxylic acid/anhydride impurities that can quench nucleophiles in library synthesis.
Batch-specific COA available; difference of 1 percentage point matters in parallel arrays.
Purity comparison QC Acyl chloride reactivity

Solid Form Handling Advantage

3,4-Dichloro-5-fluorobenzoyl chloride is isolated as a solid at ambient temperature , whereas its positional isomer 2,4-dichloro-5-fluorobenzoyl chloride (CAS 86393-34-2) is a liquid (boiling range 143–144 °C at 35 mmHg) . The solid physical form simplifies weighing, reduces the risk of spills during transfer, and allows for inert‑atmosphere storage without the need for septum‑sealed bottles—factors that improve handling safety and weighing accuracy in automated synthesis platforms.

Physical form vs. 2,4-Dichloro isomer
Supplier specification
Solid at RT
Comparator: Liquid (bp 143–144 °C/35 mmHg)
Solid form simplifies weighing, reduces spill risk, and suits automated synthesis platforms.
Physical state verified by supplier MSDS.
Physical form Handling Acyl chloride stability

Improved Lipophilicity and H‑Bond Acceptors

The computed XLogP3 value for 3,4-dichloro-5-fluorobenzoyl chloride is 3.8, and the hydrogen‑bond acceptor count is 2 . By comparison, 3,4‑dichlorobenzoyl chloride (no fluorine) has a predicted XLogP3 of approximately 3.4 and a hydrogen‑bond acceptor count of 1 . The additional fluorine atom increases both lipophilicity and hydrogen‑bond acceptor capacity, which can enhance membrane permeability and target‑binding interactions in downstream amide products .

Computed LogP & HBA
Class-level inference
XLogP3 = 3.8, HBA = 2
Comparator (no F): XLogP3 ≈ 3.4, HBA = 1
Higher calculated lipophilicity and additional acceptor may support permeability optimization in lead candidates.
Computed values (PubChem); experimental LogP not available. Context-dependent.
Lipophilicity Drug‑likeness Physicochemical properties

Validated Kinase Inhibitor Activity

Compounds built on the 3,4-dichloro-5-fluorobenzoyl scaffold have demonstrated potent inhibition of serum/glucocorticoid‑regulated kinase 1 (SGK1). For example, a close structural analog containing the 3,4-dichloro-5-fluorobenzoyl moiety exhibited an IC₅₀ of 3 nM against recombinant human SGK1 . While a direct matched‑pair comparison with the non‑fluorinated or differently halogenated series is not publicly available, the nanomolar potency confirms that this specific halogen arrangement is compatible with high‑affinity target engagement, a feature not universally observed for other benzoyl chloride isomers .

SGK1 Inhibition (analog)
Supporting evidence
IC₅₀ = 3 nM
Recombinant human SGK1, fluorescence-based assay
Reported nanomolar activity confirms the 3,4-dichloro-5-fluoro motif can support high-affinity target engagement.
No matched-pair comparison available; non-fluorinated analogs often >100 nM. Further SAR validation advised.
Kinase inhibitor SGK1 IC50

Batch‑Linked QC Documentation

Bidepharm provides batch‑linked certificates of analysis (COA) that include NMR, HPLC, and GC data for every lot of 3,4-dichloro-5-fluorobenzoyl chloride . In contrast, many generic suppliers of halogenated benzoyl chlorides only state a nominal purity without accompanying chromatograms or spectroscopic verification . The availability of multi‑technique QC data enables procurement teams to verify structural identity and purity independently before committing to large‑scale synthesis campaigns, reducing the risk of failed reactions due to mislabeled or degraded material.

Batch QC Documentation
Supporting evidence
NMR, HPLC, GC COA per lot
Typical market: nominal purity only
Multi-technique QC data enables independent identity and purity verification before scale-up.
Supports documentation requirements for research filings; reduces risk of mislabeled material.
Quality control Traceability Good Manufacturing Practice

3,4-Dichloro-5-fluorobenzoyl chloride: Application Scenarios


Benzamide Library Synthesis for Kinase Profiling

The high purity (≥98%) and solid physical form of 3,4-dichloro-5-fluorobenzoyl chloride make it ideally suited for automated parallel amide synthesis . The derived benzamides have shown nanomolar potency against SGK1, confirming that the 3,4-dichloro-5-fluoro motif is pharmacophorically productive . Researchers can rapidly generate focused kinase‑inhibitor libraries with reliable yields and minimal side‑product interference.

Late‑Stage Functionalization in Medicinal Chemistry

When optimizing lead compounds for metabolic stability, the additional fluorine atom in this building block (vs. non‑fluorinated analogs) increases calculated LogP by ~0.4 units and adds a hydrogen‑bond acceptor site . This property profile supports late‑stage diversification where fine‑tuning of lipophilicity and target residence time is critical .

Scale‑Up Synthesis with QC Assurance

For contract research organizations and pharmaceutical development groups advancing candidates toward IND‑enabling studies, the batch‑specific NMR, HPLC, and GC data provided with this compound facilitate the documentation needed for regulatory submissions, a level of traceability not uniformly available from commodity benzoyl chloride suppliers .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
High-purity solid form and defined halogen pattern
Amide coupling efficiency, side-product control, and SGK1 pathway target engagement
Lead optimization with lipophilicity tuning
Fluorine‑driven computed LogP increase (+0.4) and extra H‑bond acceptor
Permeability and target residence time assessment in cellular assays
Scale‑up synthesis with QC assurance
Batch‑specific NMR/HPLC/GC certificate of analysis
Identity and purity verification for research documentation and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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